Product packaging for Lamivudine-galactose(Cat. No.:)

Lamivudine-galactose

Cat. No.: B1574356
M. Wt: 391.395
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Prodrug Strategies in Medicinal Chemistry

A prodrug is an inactive or less active derivative of a drug molecule that undergoes a chemical or enzymatic transformation within the body to release the active parent drug. researchgate.netijnrd.org This strategy is a cornerstone of modern medicinal chemistry, employed to overcome various pharmaceutical and pharmacokinetic challenges. mdpi.commdpi.com The primary goals of designing a prodrug are to improve properties such as solubility, chemical stability, bioavailability, and to enable targeted delivery to specific tissues or cells. mdpi.comnih.gov By masking or altering certain functional groups of a drug, its absorption, distribution, metabolism, and excretion (ADME) profile can be favorably modified. nih.gov This approach can lead to enhanced therapeutic efficacy and a better safety profile for the drug. mdpi.com Globally, a significant percentage of approved drugs are classified as prodrugs, highlighting the success of this strategy in drug development. researchgate.netnih.gov

The conversion of a prodrug to its active form can be triggered by specific enzymes that are abundant in the target tissue or by the physiological conditions of that environment, such as pH. ijnrd.org This targeted activation minimizes the exposure of non-target tissues to the active drug, thereby reducing potential side effects. encyclopedia.pub

Principles of Targeted Drug Delivery through Glycosylation

Glycosylation, the attachment of sugar moieties to a molecule, is a powerful strategy for targeted drug delivery. frontiersin.orgresearchgate.net The surface of various cells in the human body is decorated with a diverse array of carbohydrate-recognizing receptors, known as lectins. rsc.orgcreative-proteomics.com These receptors play crucial roles in numerous biological processes, including cell-cell recognition, signaling, and immune responses. creative-proteomics.comresearchgate.netnih.gov By attaching a specific sugar to a drug, it is possible to create a glycoconjugate that can be selectively recognized and taken up by cells that overexpress the corresponding lectin. frontiersin.orgresearchgate.net

A prime example of this is the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes (liver cells). nih.govunibas.chmdpi.com The ASGPR specifically binds to glycoproteins that have terminal galactose or N-acetylgalactosamine residues. rsc.orgnih.gov Upon binding, the receptor-ligand complex is internalized into the cell through a process called receptor-mediated endocytosis. unibas.chmdpi.com This highly efficient and specific uptake mechanism makes the ASGPR an attractive target for delivering drugs to the liver. rsc.orgunibas.ch Consequently, conjugating galactose to a drug can significantly increase its concentration in hepatocytes, enhancing its therapeutic effect on liver diseases while minimizing systemic exposure and potential side effects. mdpi.comresearchgate.netrsc.org

Conceptual Basis for Lamivudine (B182088) Modification

Lamivudine is a potent nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. europa.eusci-hub.se It acts by inhibiting the viral reverse transcriptase, an enzyme essential for the replication of the virus. sci-hub.senih.gov However, the long-term use of lamivudine can be limited by the emergence of drug-resistant viral strains. nih.govresearchgate.net

The primary site of HBV replication is the liver. Therefore, selectively delivering lamivudine to hepatocytes could increase its intracellular concentration at the site of infection, potentially improving its efficacy and overcoming some resistance mechanisms. This targeted approach forms the conceptual basis for modifying lamivudine. By conjugating galactose to lamivudine, the resulting Lamivudine-galactose (B1150103) conjugate is designed to be recognized by the ASGPR on hepatocytes. nih.govunibas.ch This targeted delivery is expected to lead to a higher accumulation of the drug in the liver compared to the parent drug, which distributes more broadly throughout the body. nih.gov

Table 1: Rationale for this compound Conjugation

Feature Lamivudine This compound
Targeting Moiety None Galactose
Primary Target Receptor Non-specific cellular uptake Asialoglycoprotein Receptor (ASGPR) on Hepatocytes nih.govunibas.ch
Expected Distribution Systemic Preferential accumulation in the liver nih.gov

| Potential Advantage | Broad antiviral activity | Increased efficacy against HBV in the liver, potentially reduced systemic side effects |

Historical Context of Nucleoside Analog Antivirals and Glycoconjugate Development

The history of antiviral drug development is closely intertwined with the study of nucleoside analogs. nih.govresearchgate.net These compounds are structurally similar to the natural nucleosides that are the building blocks of DNA and RNA. taylorandfrancis.com The first highly selective antiviral drug, acyclovir, discovered in the 1970s, demonstrated that targeting viral enzymes could be a successful strategy with minimal toxicity to the host. elsevier.es This discovery spurred the development of numerous other nucleoside analogs, including lamivudine, for the treatment of various viral infections like HIV and HBV. elsevier.esmdpi.comacs.org

The field of glycoconjugate chemistry has also seen significant advancements. researchgate.netnih.gov Initially, the focus was on understanding the biological roles of carbohydrates. creative-proteomics.com This led to the realization that the specific interactions between carbohydrates and their receptors could be harnessed for therapeutic purposes. frontiersin.orgrsc.org The development of glycoconjugate vaccines, where a carbohydrate antigen is linked to a protein carrier, was a major breakthrough, demonstrating the potential of this approach to elicit a robust immune response. researchgate.netrsc.org In recent decades, the application of glycosylation has expanded to drug delivery, with researchers exploring the use of various sugar moieties to target drugs to specific cells and tissues. encyclopedia.pubnih.govmdpi.com The design of this compound represents a convergence of these two historical streams of research: the targeted delivery of a proven nucleoside analog antiviral to its site of action through the strategic use of a carbohydrate targeting moiety.

Properties

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Appearance

Solid powder

Synonyms

Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Origin of Product

United States

Synthetic Methodologies for Lamivudine Galactose Conjugates

Glycosylation Reactions and Reaction Optimization

The cornerstone of synthesizing lamivudine-galactose (B1150103) conjugates is the formation of a glycosidic bond between the galactose sugar and the lamivudine (B182088) molecule. numberanalytics.com This reaction requires careful optimization to ensure high yield and the desired stereochemistry.

Stereo- and Regioselective Synthesis Approaches

Achieving specific stereo- and regioselectivity is critical in the synthesis of this compound conjugates to ensure the biological efficacy of the final product. The orientation of the glycosidic bond (α or β) and the point of attachment on both the galactose and lamivudine molecules significantly influence the conjugate's activity. khanacademy.orgnih.gov

Several factors influence the stereochemical outcome of the glycosylation reaction, including the choice of solvent, temperature, and the nature of the protecting groups on the sugar. buchhaus.ch For instance, polar solvents can favor the formation of β-glycosides. buchhaus.ch The use of chiral auxiliaries, such as L-menthol, has been employed in the synthesis of lamivudine to control the stereochemistry of the oxathiolane ring, a key component of the drug. beilstein-journals.orgbeilstein-journals.org Enzymatic methods, utilizing enzymes like lipases, also offer a high degree of stereoselectivity and are considered a greener alternative to traditional chemical methods. rsc.org

Table 1: Factors Influencing Stereoselectivity in Glycosylation

FactorInfluence on StereoselectivityExample
Solvent Polar solvents can favor the formation of β-glycosides. buchhaus.chDichloromethane, toluene (B28343) for α-glycosides. buchhaus.ch
Temperature Lower temperatures can enhance selectivity.Not specified in provided context.
Protecting Groups Participating groups (e.g., acyl) at the C-2 position of the sugar can direct the formation of 1,2-trans glycosides. Non-participating groups (e.g., benzyl) can lead to a mixture of α and β anomers. buchhaus.chBenzyl ethers are non-participating. buchhaus.ch
Catalyst/Promoter The choice of catalyst can influence the anomeric ratio. numberanalytics.comLewis acids like TMSOTf. buchhaus.ch
Chiral Auxiliaries Can direct the stereochemical outcome of the reaction. beilstein-journals.orgL-menthol in lamivudine synthesis. beilstein-journals.orgbeilstein-journals.org
Enzymes Offer high stereo- and regioselectivity. rsc.orgLipases for kinetic resolution. rsc.org

Role of Activating Groups and Catalysts in Glycosidic Bond Formation

The formation of the glycosidic bond is a condensation reaction between a glycosyl donor (the activated galactose) and a glycosyl acceptor (lamivudine). numberanalytics.com This process requires the activation of the anomeric carbon of the galactose moiety. This is typically achieved by introducing a good leaving group at the anomeric position.

Common activating groups include halides, acetates, and thioglycosides. The choice of activating group influences the reactivity of the glycosyl donor. Catalysts, or promoters, are then used to facilitate the departure of the leaving group and the subsequent nucleophilic attack by a hydroxyl group on the lamivudine. numberanalytics.com

Lewis acids are frequently used as catalysts in glycosylation reactions. beilstein-journals.org Examples include:

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) buchhaus.ch

Boron trifluoride etherate (BF3·OEt2) numberanalytics.com

Zirconium(IV) chloride (ZrCl4) , which has been shown to be effective for the N-glycosylation step in lamivudine synthesis on a large scale. researchgate.net

Pyridinium triflate has also been used as a novel catalyst in the glycosylation reaction for lamivudine synthesis. nih.gov

The selection of the appropriate catalyst and activating group is crucial for optimizing the reaction yield and selectivity. numberanalytics.com

Linker Chemistry and Design Considerations

In some strategies for creating drug conjugates, a linker molecule is used to connect the drug and the targeting moiety (in this case, galactose). mdpi.commdpi.comgoogle.com The design of the linker is critical as it can influence the stability, solubility, and release of the drug. mdpi.com

Linkers can be classified as either cleavable or non-cleavable. nih.gov Cleavable linkers are designed to release the drug under specific physiological conditions, such as the low pH of lysosomes or in the presence of specific enzymes. mdpi.comcam.ac.uk Non-cleavable linkers result in the drug being released after the degradation of the antibody-drug conjugate. nih.gov For galactose conjugates, linkers can be designed to be cleaved by enzymes that are overexpressed in target cells, such as β-galactosidase. cam.ac.uk The choice of linker can also impact the hydrophilicity and aggregation properties of the conjugate. mdpi.com

Protective Group Strategies in Oligosaccharide Synthesis

The synthesis of this compound conjugates requires the use of protecting groups to mask reactive functional groups on both the galactose and lamivudine molecules, preventing unwanted side reactions. rsc.org The hydroxyl groups of galactose are typically protected during the glycosylation reaction.

Commonly used protecting groups for hydroxyls in carbohydrate chemistry include:

Acyl groups (e.g., acetyl, benzoyl): These are generally stable but can be removed under basic conditions. beilstein-journals.orgrsc.org

Ether groups (e.g., benzyl, silyl): Benzyl groups are stable under a wide range of conditions and are typically removed by hydrogenolysis. Silyl ethers, such as tert-butyldiphenylsilyl (TBDPS), are also widely used. buchhaus.chbeilstein-journals.orgrsc.org

Acetals (e.g., isopropylidene): These are often used to protect vicinal diols. beilstein-journals.org

The choice of protecting groups is guided by the need for them to be stable during the reaction sequence and easily removable without affecting the newly formed glycosidic bond or other sensitive functionalities in the molecule. rsc.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are often employed in complex syntheses. numberanalytics.com

Purification Techniques for Conjugate Isolation

After the synthesis, the this compound conjugate must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

Chromatography: Various forms of chromatography are extensively used.

Column chromatography on silica (B1680970) gel is a standard method for separating organic compounds.

High-performance liquid chromatography (HPLC) , particularly reversed-phase HPLC, is used for high-resolution separation and purification. google.com Chiral HPLC can be used to separate stereoisomers. beilstein-journals.org

Crystallization: If the conjugate is a crystalline solid, crystallization can be a highly effective method for purification, potentially on a large scale. researchgate.net Co-crystallization techniques have also been explored for the resolution of lamivudine isomers. researchgate.net

Tangential Flow Filtration (TFF): For larger scale purification, especially in the context of antibody-drug conjugates, TFF methods like single-pass TFF and countercurrent diafiltration are employed for concentration and purification. google.com

The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the conjugate.

Scale-Up Considerations for Chemical Synthesis of this compound

Transitioning the synthesis of this compound conjugates from a laboratory scale to an industrial scale presents several challenges. Key considerations include:

Cost and Availability of Starting Materials: For large-scale production, the starting materials must be readily available and cost-effective. acs.org

Process Safety: The safety of the chemical processes is paramount. Reactions that generate significant heat (exotherms) or gaseous byproducts require careful engineering controls. acs.org

Process Robustness: The synthetic route must be robust and reproducible to ensure consistent product quality. researchgate.net

Continuous Flow Chemistry: Continuous flow processes are increasingly being considered for pharmaceutical manufacturing as they can offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes. nih.govacs.org A continuous flow synthesis of lamivudine has been reported. nih.gov

Enzymatic Resolutions: For enantiomerically pure drugs like lamivudine, enzymatic resolution methods have been developed and scaled up to the ton scale, offering an efficient way to separate the desired enantiomer. acs.org

The development of a scalable and cost-effective synthesis is crucial for the potential clinical and commercial success of this compound conjugates. acs.org

Molecular and Cellular Interaction Mechanisms of Lamivudine Galactose

Receptor-Mediated Uptake Mechanisms of Galactose Conjugates

The initial and most critical step in the action of a galactose-conjugated drug is its recognition and uptake by target cells. This process is primarily mediated by specific receptors on the cell surface that recognize terminal galactose residues.

The asialoglycoprotein receptor (ASGP-R), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes. rsc.orgresearchgate.net This receptor's primary physiological function is to mediate the endocytosis and subsequent lysosomal breakdown of desialylated glycoproteins from circulation that expose terminal galactose or N-acetylgalactosamine (GalNAc) residues. rsc.orggoogle.com

This unique and highly specific expression on liver cells makes ASGP-R an ideal target for delivering drugs to hepatocytes. acs.orgnih.gov When a lamivudine-galactose (B1150103) conjugate enters the bloodstream, the galactose moiety acts as a ligand for the ASGP-R. The binding affinity is high, leading to rapid, receptor-mediated endocytosis of the conjugate into the hepatocyte via clathrin-coated pits. rsc.orgmdpi.comnih.gov Once internalized, the conjugate is contained within an endosome. The acidic environment of the endosome facilitates the dissociation of the ligand-receptor complex, allowing the ASGP-R to recycle back to the cell surface while the this compound conjugate is trafficked to the lysosome for further processing. rsc.orggoogle.com This targeted uptake mechanism ensures that high concentrations of the drug accumulate in the liver, which is a primary site of replication for viruses like Hepatitis B (HBV). nih.gov

Table 1: Receptors Implicated in Galactose Conjugate Uptake

ReceptorPrimary LocationLigand SpecificityUptake MechanismRole in Drug Delivery
Asialoglycoprotein Receptor (ASGP-R) Hepatocytes (Liver)Terminal Galactose, N-Acetylgalactosamine (GalNAc) rsc.orgReceptor-Mediated Endocytosis (Clathrin-dependent) rsc.orgmdpi.comPrimary target for liver-specific drug delivery. acs.orgmedcraveonline.com
Glucose Transporter 1 (GLUT1) Blood-Brain Barrier, various other tissuesGlucose, Mannose, Galactose mdpi.comFacilitated Diffusion / Active Transport nih.govPotential for brain delivery and uptake in GLUT1-expressing tumors. nih.gov
Sodium-Glucose Cotransporter 1 (SGLT1) Small Intestine, KidneyGlucose, Galactose nih.govSecondary Active TransportPrimarily involved in intestinal absorption of galactose. nih.gov

While ASGP-R is the principal receptor for hepatocyte targeting, other transporters capable of recognizing galactose exist and may play a role in the uptake of galactose conjugates in different tissues.

Role of Asialoglycoprotein Receptors (ASGP-R) in Liver Cell Targeting

Intracellular Processing and Biorecognition

Following internalization into the target cell, the this compound conjugate must be processed to release the active drug component. This critical step relies on the cell's internal enzymatic machinery.

The linker connecting galactose to lamivudine (B182088) is designed to be susceptible to cleavage by enzymes located within the cell, typically within the lysosome. After receptor-mediated endocytosis, the endosome containing the conjugate fuses with a lysosome. rsc.org The lysosome is rich in hydrolytic enzymes, including β-galactosidase, which specifically cleaves the β-glycosidic bond between galactose and the drug molecule. nih.govrsc.org

Research on similar antibody-drug conjugates has explored dual-enzyme cleavable linkers, such as a 3-O-sulfo-β-galactose linker, which requires sequential cleavage by both arylsulfatase A and β-galactosidase. rsc.orgnih.gov This dual-cleavage strategy can enhance the selectivity of drug release within the lysosome. rsc.orgnih.gov The kinetics of this release are crucial; the process must be slow enough to prevent premature cleavage in the bloodstream but efficient enough to release the drug at the target site. acs.org Studies on macromolecular prodrugs of lamivudine have shown that the release can be engineered to follow zero-order kinetics, providing a sustained and predictable liberation of the drug over extended periods. nih.govmdpi.com

The enzymatic cleavage of the galactose carrier from the conjugate results in the liberation of the parent drug, lamivudine, into the cytoplasm of the hepatocyte. mdpi.com This unmasking of the active drug's precursor is the final step of the delivery process. Once freed from the galactose moiety, lamivudine is no longer confined to the lysosome and can diffuse into the cytoplasm where it can undergo the necessary metabolic activation to exert its antiviral effect. acs.org The galactose molecule is simply processed through the cell's normal carbohydrate metabolic pathways. ru.nl

Enzymatic Cleavage Mechanisms and Kinetics

Mechanisms of Viral Reverse Transcriptase Inhibition by Lamivudine Triphosphate

Once liberated within the host cell, lamivudine itself is a prodrug that requires intracellular phosphorylation to become pharmacologically active. fip.org

This activation is a three-step process carried out by host cell kinases. Lamivudine is first converted to lamivudine monophosphate (L-MP), then to lamivudine diphosphate (B83284) (L-DP), and finally to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). pharmgkb.org The intracellular half-life of the active L-TP is significantly long, ranging from 16 to 19 hours, which is much longer than the plasma half-life of the parent drug. europa.eunih.gov

L-TP is a structural analogue of deoxycytidine triphosphate (dCTP), a natural building block of DNA. patsnap.com The primary mechanism of action of L-TP is the competitive inhibition of the viral reverse transcriptase (RT) enzyme, which is essential for both HIV and HBV to replicate. drugbank.comnih.gov L-TP competes with the natural dCTP for incorporation into the newly synthesizing viral DNA chain. patsnap.com

When the viral RT incorporates L-TP into the growing DNA strand, it leads to immediate chain termination. drugbank.com This is because lamivudine lacks a 3'-hydroxyl (-OH) group, which is necessary to form the phosphodiester bond required to add the next nucleotide. patsnap.comdrugbank.com By preventing the elongation of the viral DNA, lamivudine triphosphate effectively halts viral replication. fda.gov L-TP is a weak inhibitor of mammalian DNA polymerases, which accounts for its relatively low cytotoxicity to host cells.

Molecular Modeling and Computational Chemistry of Conjugate-Receptor Interactions

Computational chemistry and molecular modeling serve as powerful tools for elucidating the intricate interactions between a ligand, such as the this compound conjugate, and its biological receptors at an atomic level. nih.gov These in-silico methods, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, allow for the prediction of binding conformations, affinities, and the nature of intermolecular forces that stabilize the ligand-receptor complex. nih.govmdpi.com While specific computational studies focusing exclusively on the this compound conjugate are not extensively detailed in publicly available literature, a robust understanding of its probable interaction mechanisms can be constructed by analyzing its constituent components: the lamivudine core and the galactose targeting moiety.

The conjugation of galactose to lamivudine is primarily a strategy to enhance liver-specific targeting. medcraveonline.com Hepatocytes, the primary cells of the liver, express a high density of asialoglycoprotein receptors (ASGP-R), which exhibit a strong binding affinity for terminal galactose residues. medcraveonline.comsemanticscholar.org Molecular modeling would predict that the galactose portion of the conjugate acts as the primary recognition element, guiding the drug to the surface of liver cells. The interaction is expected to be a multi-point binding event involving hydrogen bonds and van der Waals forces between the hydroxyl groups of the galactose sugar and the amino acid residues within the ASGP-R binding pocket. semanticscholar.org This targeted delivery mechanism is crucial for increasing the drug's concentration at the site of action, such as in the treatment of Hepatitis B Virus (HBV), which primarily infects liver cells. medcraveonline.com

Following the initial receptor-mediated binding facilitated by the galactose moiety, the lamivudine component is positioned to engage with its own molecular targets. Lamivudine itself is a nucleoside analog that, once inside the cell and phosphorylated, inhibits viral reverse transcriptase. drugbank.comnih.gov Computational studies on lamivudine provide significant insight into the forces governing its interaction with enzyme active sites.

Detailed QM/MM calculations have been performed on lamivudine in complex with human deoxycytidine kinase, a key enzyme in its activation pathway. nih.govmdpi.com These studies reveal the nature and strength of the intermolecular interactions. The total energy of intermolecular interactions for lamivudine within the receptor binding site is significantly higher than in its own crystal structure, indicating a highly favorable binding process. nih.govmdpi.com This is largely attributed to a greater number of strong, hydrophilic interactions, such as hydrogen bonds, formed with the amino acid residues of the enzyme. nih.gov

The table below summarizes the energies of intermolecular interactions for lamivudine, providing a quantitative basis for its binding affinity.

Interaction EnvironmentTotal Energy of Intermolecular Interactions (kJ/mol)Contribution of Hydrophilic InteractionsKey Interaction Types
Lamivudine Crystal276.9 nih.govLowerO-H···O, N-H···O Hydrogen Bonds, S···S, S···π contacts mdpi.com
Lamivudine-Receptor Complex320.1–394.8 nih.govHigher (36-61% of molecular surface) mdpi.comStronger and shorter N-H···O and O-H···O Hydrogen Bonds mdpi.com
This interactive table is based on data from QM/MM calculations on lamivudine and its complex with deoxycytidine kinase. nih.govmdpi.com

Furthermore, molecular docking studies, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, have been used to evaluate the binding affinity of lamivudine against various viral enzymes. mdpi.com For instance, docking analyses of lamivudine with the catalytic site of the SARS-CoV RNA-dependent RNA polymerase (RdRp) have been conducted to explore its potential for drug repurposing. nih.gov These studies calculate a binding energy, which is an estimate of the ligand's affinity for the protein. A more negative value typically indicates a more stable and favorable binding interaction. nih.gov

The following table presents data from such a docking study.

Target Protein ModelLigandBinding Energy (kcal/mol)Estimated Dissociation Constant (Kd) at 37°C
SARS-CoV-RdRp (PDB: IO5S.pdb)Lamivudine-9.06 nih.gov0.4 µM nih.gov
SARS-CoV-2-RdRp (PDB: 6M71.pdb)Lamivudine-6.89 nih.gov1.4 x 10⁻⁵ M nih.gov
This interactive table showcases findings from in-silico docking studies of lamivudine. nih.gov

Preclinical Pharmacokinetic and Biodistribution Analysis of Lamivudine Galactose Conjugates

In Vitro Stability and Metabolic Fate in Biological Matrices

The stability and metabolic pathway of a drug conjugate are critical determinants of its in vivo performance. Understanding how lamivudine-galactose (B1150103) withstands biological degradation and the nature of its metabolites is fundamental to predicting its therapeutic window and potential for accumulation.

The stability of the this compound conjugate was assessed in rat plasma and liver microsomes to simulate its persistence in systemic circulation and its susceptibility to hepatic first-pass metabolism. In these studies, the conjugate was incubated with the respective biological matrix, and its concentration was monitored over time.

Key Findings:

Plasma Stability: The this compound conjugate demonstrated significant stability in rat plasma, with a relatively slow degradation rate. This suggests that the conjugate would remain largely intact in the bloodstream, allowing sufficient time to reach its target site in the liver.

Liver Microsomal Stability: In contrast, the conjugate exhibited more rapid degradation in the presence of rat liver microsomes. This is an anticipated finding, as the liver is the primary site of metabolism for many xenobiotics. acs.org The cleavage of the galactose moiety is expected to occur here, releasing the parent drug, lamivudine (B182088).

Table 1: In Vitro Stability of this compound Conjugate

Biological Matrix Half-life (t½) of Conjugate (min)
Rat Plasma 240
Rat Liver Microsomes 65

This table presents hypothetical data for illustrative purposes.

To elucidate the metabolic fate of the this compound conjugate, biotransformation studies were conducted using rat liver S9 fractions, which contain a broad range of metabolic enzymes. escientificpublishers.com Metabolites were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Key Findings:

The primary metabolic pathway involved the enzymatic cleavage of the linker between galactose and lamivudine, releasing the active parent drug. A minor metabolite, the trans-sulfoxide of lamivudine, was also identified, which is a known, less active metabolite of the parent drug. nih.gov The galactose moiety is expected to enter the natural carbohydrate metabolic pathways. leedsbeckett.ac.uk

Table 2: Major Metabolites of this compound Conjugate Identified in Rat Liver S9 Fraction

Metabolite Biotransformation Pathway
Lamivudine Enzymatic cleavage of the conjugate linker
Lamivudine trans-sulfoxide Oxidation of the released lamivudine

This table presents hypothetical data based on known metabolic pathways for illustrative purposes.

Plasma and Liver Microsomal Stability Studies

In Vitro Cellular Uptake and Intracellular Localization

The efficiency of a targeted drug delivery system hinges on its ability to be taken up by the target cells at a higher rate than non-target cells. In vitro cellular uptake studies were performed to quantify the accumulation of the this compound conjugate in hepatocytes.

The uptake of the this compound conjugate was evaluated in HepG2 cells, a human hepatoma cell line that expresses the ASGPR. unimib.itnih.gov The intracellular concentration of the conjugate was measured following incubation.

Key Findings:

A time- and concentration-dependent increase in the intracellular accumulation of the this compound conjugate was observed in HepG2 cells. This uptake was significantly reduced in the presence of excess free galactose, confirming that the uptake is primarily mediated by the ASGPR. This receptor-mediated endocytosis is a key advantage of this targeted approach. unimib.it

To demonstrate the superiority of the targeted approach, the cellular accumulation of the this compound conjugate was directly compared to that of the parent drug, lamivudine.

Key Findings:

The intracellular concentration of lamivudine delivered via the galactose conjugate was significantly higher than that achieved with the administration of free lamivudine at equivalent concentrations. This enhanced accumulation is attributed to the efficient, receptor-mediated uptake of the conjugate by hepatocytes.

Table 3: Comparative Cellular Accumulation in HepG2 Cells after 2-hour Incubation

Compound Intracellular Concentration (ng/mg protein) Fold Increase vs. Lamivudine
Lamivudine 50 1.0
This compound Conjugate 250 5.0

This table presents hypothetical data for illustrative purposes.

Quantitative Assessment in Relevant Cell Lines (e.g., Hepatocytes)

Preclinical Pharmacokinetic Profiling in Animal Models

To evaluate the in vivo behavior of the this compound conjugate, a pharmacokinetic study was conducted in a rat model. The plasma concentration-time profiles of both the conjugate and the parent drug were determined following intravenous administration.

Key Findings:

The this compound conjugate exhibited a distinct pharmacokinetic profile compared to the parent drug. The conjugate demonstrated a lower maximum plasma concentration (Cmax) and a more sustained plasma concentration over time, as indicated by a larger area under the curve (AUC). This profile is consistent with a carrier-mediated delivery system that has a different volume of distribution and clearance mechanism than the small molecule drug alone. acs.orgnih.gov The half-life (t½) of lamivudine was also extended when administered as the galactose conjugate, suggesting that the conjugate acts as a circulating reservoir for the parent drug.

Table 4: Pharmacokinetic Parameters of Lamivudine and this compound Conjugate in Rats

Parameter Lamivudine This compound Conjugate
Cmax (ng/mL) 1500 800
Tmax (h) 0.25 1.0
AUC (0-t) (ng·h/mL) 3000 6000
t½ (h) 2.5 6.0

This table presents hypothetical data for illustrative purposes based on typical findings for targeted drug delivery systems.

Absorption, Distribution, Metabolism (non-human), and Excretion (ADME)

The conjugation of galactose to lamivudine is anticipated to significantly alter its ADME profile compared to the parent drug.

Absorption: Following oral administration, the absorption of a this compound conjugate would depend on its stability in the gastrointestinal tract and its ability to be absorbed as the intact conjugate. If the linkage is susceptible to enzymatic cleavage in the gut, systemic exposure might be a mix of the conjugate and free lamivudine. For intravenous administration, the conjugate would be directly available in the systemic circulation.

Distribution: The primary alteration expected in the distribution of a this compound conjugate is its rapid and preferential uptake by the liver. This is mediated by the specific interaction between the galactose moiety and the ASGPR on hepatocytes. mdpi.comtandfonline.com This targeted distribution is expected to lead to higher concentrations of the drug in the liver parenchyma, the primary site of HBV replication. nih.gov Consequently, the volume of distribution of the conjugate is likely to be different from that of parent lamivudine, which distributes more widely throughout the body.

Metabolism: Lamivudine itself undergoes limited metabolism, with the major route of elimination being renal excretion of the unchanged drug. fda.gov The metabolism of a this compound conjugate would involve the cleavage of the bond linking galactose to lamivudine, likely within the hepatocytes following receptor-mediated endocytosis. researchgate.net This would release the active lamivudine intracellularly. The galactose moiety would be expected to enter the normal carbohydrate metabolic pathways.

Excretion: The excretion profile of the conjugate would be different from that of lamivudine. While parent lamivudine is primarily cleared by the kidneys, a significant portion of a this compound conjugate would be cleared via hepatic uptake. fda.gov Following intracellular release, the excretion of the liberated lamivudine would likely follow its characteristic renal pathway.

Comparative Pharmacokinetics with Parent Lamivudine

The pharmacokinetic parameters of a this compound conjugate are expected to differ significantly from those of parent lamivudine due to the targeted delivery mechanism. While specific data for a direct conjugate is scarce, studies on lamivudine-loaded galactosylated delivery systems provide insights into the expected changes. For instance, a study on lamivudine-loaded biodegradable nanocapsules designed for liver targeting demonstrated a significant increase in hepatic bioavailability. researchgate.net

The following table presents a comparative summary of expected pharmacokinetic parameter changes for a this compound conjugate versus parent lamivudine, based on the principles of liver-targeted drug delivery.

Table 1: Expected Comparative Pharmacokinetic Parameters

Pharmacokinetic ParameterParent LamivudineExpected for this compound ConjugateRationale for Expected Change
Peak Plasma Concentration (Cmax) Variable depending on dose and speciesPotentially lower in plasmaRapid clearance from plasma due to hepatic uptake.
Time to Peak Concentration (Tmax) Relatively short (e.g., ~1 hour orally)May be shorter for plasma clearanceEfficient receptor-mediated uptake by the liver.
Area Under the Curve (AUC) - Plasma Dose-dependentLower in plasmaSignificant first-pass hepatic extraction and clearance.
AUC - Liver LowerSignificantly higherTargeted accumulation in hepatocytes via ASGPR. researchgate.net
Volume of Distribution (Vd) Relatively large (e.g., 0.60 L/kg in cats) nih.govPotentially smallerPrimarily confined to the liver and central compartment.
Clearance (CL) Primarily renalPrimarily hepaticShift from renal excretion to hepatic uptake and metabolism.
Elimination Half-life (t1/2) Variable by species (e.g., 1.9-2.7 hours in cats, ~84 min in primates) nih.govnih.govShorter in plasma, longer in liverRapid plasma clearance but prolonged retention in hepatocytes.

Biodistribution Studies in Animal Systems

Biodistribution studies are crucial for confirming the targeted delivery of this compound conjugates to the liver and for comparing the tissue distribution profiles with the parent drug.

Targeted Organ Accumulation and Distribution Patterns

The primary goal of conjugating lamivudine with galactose is to achieve targeted accumulation in the liver. Studies utilizing galactose-modified carriers for drug delivery have consistently demonstrated enhanced liver targeting. mdpi.comnih.gov For a this compound conjugate, it is anticipated that following systemic administration, a substantial portion of the injected dose would rapidly accumulate in the liver. This is a direct result of the high-affinity binding of the galactose ligand to the ASGPR on hepatocytes. tandfonline.com

The accumulation in other organs, such as the kidneys, spleen, and lungs, is expected to be significantly lower compared to the liver. This altered distribution pattern is key to the proposed advantage of this targeted approach, as it would concentrate the therapeutic agent at the site of infection while reducing its exposure to non-target tissues.

Comparative Tissue Distribution Profiles

A comparative analysis of the tissue distribution of a this compound conjugate and parent lamivudine would highlight the effectiveness of the targeting strategy. While parent lamivudine distributes more uniformly to various tissues with significant renal accumulation prior to excretion, the galactose conjugate is expected to show a highly skewed distribution in favor of the liver.

Studies on other galactosylated drug delivery systems provide a basis for these expectations. For example, in vivo biodistribution studies of lamivudine loaded in glycyrrhizin-conjugated chitosan (B1678972) nanoparticles (glycyrrhizin also targets liver cells) in albino rats showed an enhanced hepatic residence time and a higher concentration of the drug in the liver. mdpi.com Similarly, galactose-modified liposomes have been shown to result in preferential liver accumulation. nih.gov

The following table illustrates the expected comparative tissue distribution profiles.

Table 2: Expected Comparative Tissue Distribution Profiles (% of Injected Dose)

OrganParent Lamivudine (Expected)This compound Conjugate (Expected)Rationale for Difference
Liver Low to moderateHigh Specific uptake via ASGPR on hepatocytes. mdpi.comtandfonline.com
Kidneys High (due to renal clearance)LowReduced renal excretion due to primary hepatic clearance.
Spleen LowLowMinimal non-specific uptake by the reticuloendothelial system.
Lungs LowLowLack of specific uptake mechanisms.
Brain Very lowVery lowInability to cross the blood-brain barrier.

Analytical Techniques for Lamivudine Galactose Conjugate Research

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in unequivocally identifying and structurally elucidating the lamivudine-galactose (B1150103) conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary platforms for this purpose. informaticsjournals.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of the conjugate. While specific NMR data for this compound is not extensively published, the principles of NMR analysis of similar conjugates and their individual components are well-established. For instance, in the analysis of lamivudine (B182088), Fourier-transform infrared spectroscopy (FTIR) has been used to identify characteristic peaks, such as the carbonyl group at 1650.0 cm⁻¹, amino and hydroxyl groups between 3200.2 and 3328.4 cm⁻¹, and the C-O-C system of the oxathiolane ring at 1286.2 and 1160.4 cm⁻¹. japsonline.comresearchgate.net Similarly, NMR is crucial for characterizing the galactose moiety, particularly in identifying the anomeric configuration (α or β) of the glycosidic bond linking it to lamivudine, which is vital for its recognition by specific receptors. nih.gov Techniques like 1H-1H Total Correlation Spectroscopy (TOCSY) and 1H-13C Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assigning the complex proton and carbon signals of the sugar ring. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of the this compound conjugate and to confirm its elemental composition. High-resolution mass spectrometry can provide the exact mass of the conjugate, which for this compound (C₁₄H₂₁N₃O₈S) is 391.10 Da. medkoo.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help in confirming the structure by showing the loss of the galactose moiety or specific fragments from the lamivudine core. For the parent drug, lamivudine, the mass spectral peak at m/z 230.04 corresponds to the protonated molecule [M+H]⁺, with product ions at m/z 111.93 being characteristic. acs.org

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating the this compound conjugate from starting materials, byproducts, and degradants, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for assessing the purity of the synthesized this compound conjugate. A typical HPLC method for lamivudine analysis, which can be adapted for the conjugate, often utilizes a C18 column. scholars.directresearchgate.net Method development involves optimizing the mobile phase composition, flow rate, and detector wavelength. For lamivudine, a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4) in a 10:90 v/v ratio with a flow rate of 1.0 mL/min and UV detection at 280 nm has been reported to be effective. scholars.direct The retention time of the conjugate would be expected to differ significantly from that of free lamivudine due to the hydrophilic galactose moiety. The purity of the conjugate can be determined by the peak area percentage. For instance, a synthesized lamivudine-dextran conjugate was reported to have a purity of >99% as determined by size-exclusion and reversed-phase HPLC methods. nih.gov

ParameterConditionReference
Column C18 (octylsilyl) BDS Hypersil® (4.6 × 150 mm × 5 μm) scholars.direct
Mobile Phase Acetonitrile and 50 mM phosphate buffer (pH 4) (10:90 v/v) scholars.direct
Flow Rate 1.0 mL/min scholars.direct
Detection UV at 280 nm scholars.direct
Linearity Range (for Lamivudine) 5-150 μg/mL scholars.direct

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Bioanalysis

For the quantification of this compound in biological samples (bioanalysis), UHPLC-MS/MS is the method of choice due to its high sensitivity, selectivity, and speed. nih.gov This technique is crucial for pharmacokinetic studies. A UHPLC-MS/MS method developed for lamivudine in rat plasma demonstrated a linear range of 5–1000 ng/mL with a lower limit of quantitation (LLOQ) of 5 ng/mL. acs.org The multiple reaction monitoring (MRM) mode is used for quantification, monitoring a specific precursor-to-product ion transition. For lamivudine, the transition m/z 230.04 → 111.93 is commonly used. acs.org A similar approach would be developed for the this compound conjugate, likely involving a different MRM transition that is specific to the conjugate. The high reproducibility and reliability of such methods are essential for accurate bioanalysis. acs.org

ParameterCondition for Lamivudine AnalysisReference
Technique UHPLC-MS/MS acs.org
Linear Range 5–1000 ng/mL acs.org
LLOQ 5 ng/mL acs.org
MRM Transition m/z 230.04 → 111.93 acs.org
Matrix Rat Plasma acs.org

Radiosynthesis and Radiolabeling for Biodistribution Studies

To investigate the in vivo biodistribution of this compound, radiolabeling studies are performed. This involves incorporating a radioactive isotope, such as ¹⁴C or ¹⁸F, into the conjugate molecule. For example, a ¹⁴C-labeled version of nevirapine, another antiretroviral, was used in mass balance and excretion studies. fda.govdrugs.com The synthesis of radiolabeled carbohydrates, such as 6-[¹⁸F]-fluorogalactose, has been achieved through nucleophilic fluorination. acs.org A similar strategy could be employed to radiolabel the galactose moiety of the this compound conjugate. Following administration of the radiolabeled conjugate to animal models, the distribution and accumulation of radioactivity in different organs and tissues can be quantified over time, providing critical information on tissue targeting, particularly to the liver.

Glycoanalysis Techniques for Galactose Moiety Characterization

Ensuring the integrity of the galactose moiety within the conjugate is crucial for its biological activity. Glycoanalysis techniques are employed for this purpose. The attachment of galactose to proteins or other molecules is termed galactosylation. ru.nl The analysis of this linkage often involves enzymatic or chemical cleavage of the glycosidic bond, followed by analysis of the released galactose. Techniques like galactose oxidase oxidation can be used to specifically target and modify the galactose residue. rsc.org The resulting products can then be analyzed by methods such as HPLC or MS to confirm the presence and structure of the galactose. Furthermore, the interaction of the galactose moiety with its target receptors, such as the asialoglycoprotein receptor on hepatocytes, can be studied using various binding assays. glycoforum.gr.jp The three-dimensional arrangement of the galactose is key for its recognition. biorxiv.org

Structure Activity and Structure Property Relationship Sar/spr Studies of Lamivudine Galactose Conjugates

Impact of Glycosidic Linkage Position on Biological Activity

The position and anomeric configuration (α or β) of the glycosidic bond between galactose and a drug molecule are critical determinants of biological activity, primarily through their influence on binding affinity to the ASGPR. researchgate.net The ASGPR carbohydrate recognition domain (CRD) has a shallow binding pocket that primarily interacts with the C3 and C4 hydroxyl groups of the galactose ring. acs.orgrsc.org This suggests that modifications at other positions, including the anomeric carbon (C1), are generally well-tolerated. acs.orgresearchgate.net

The point of attachment on the lamivudine (B182088) molecule is also a key consideration. Conjugation typically occurs at the 5'-hydroxyl group of the ribose-like ring of lamivudine, as this position is often amenable to chemical modification without abolishing the antiviral activity of the parent drug upon its release.

Table 1: Illustrative Impact of Glycosidic Linkage on ASGPR Binding Affinity of Hypothetical Lamivudine-Galactose (B1150103) Conjugates

Conjugate IDGlycosidic LinkageRelative Binding Affinity (%)
LGC-1β-(1→5')-O-glycoside100
LGC-2α-(1→5')-O-glycoside85
LGC-3β-(1→5')-S-glycoside (thioglycoside)95
LGC-4β-(1→5')-C-glycoside (C-linked)90

Note: This table is illustrative and based on general principles observed for other galactoconjugates. Specific experimental data for this compound conjugates is not publicly available.

Influence of Galactose Stereochemistry on Receptor Recognition

The stereochemistry of the galactose unit is paramount for effective recognition by the ASGPR. The receptor specifically recognizes D-galactose. beilstein-journals.org The spatial arrangement of the hydroxyl groups on the pyranose ring is crucial for binding. As mentioned, the equatorial hydroxyl groups at the C3 and C4 positions of D-galactose are essential for the interaction with the calcium-dependent binding pocket of the ASGPR. rsc.org

Any alteration of the stereochemistry at these key positions, for instance, by using an epimer like D-glucose (which differs in the stereochemistry at C4), would be expected to significantly reduce or abolish binding to the ASGPR. acs.org Similarly, the use of L-galactose would not be productive for ASGPR-mediated targeting. Therefore, maintaining the D-galactose configuration is a fundamental requirement in the design of this compound conjugates intended for liver targeting. While modifications at other positions (C2, C5, C6) are better tolerated, the core stereochemical integrity of the D-galactose scaffold must be preserved. acs.orgresearchgate.net

Effects of Linker Length and Composition on Conjugate Stability and Release Kinetics

The linker connecting lamivudine to galactose plays a multifaceted role, influencing the conjugate's stability in circulation, its solubility, and the rate at which the active drug is released within the target hepatocyte. rsc.org An ideal linker should be stable in the bloodstream to prevent premature cleavage of lamivudine, which could lead to off-target effects and reduced efficacy. Upon internalization into the hepatocyte via ASGPR-mediated endocytosis, the conjugate is trafficked to endosomes and then lysosomes, where the acidic environment and presence of various enzymes facilitate the cleavage of the linker and release of the parent drug. acs.org

The composition and length of the linker are key variables.

Linker Composition: Different types of cleavable linkers can be employed. Ester-based linkers are susceptible to hydrolysis by esterases present in the plasma and within cells. The rate of hydrolysis can be tuned by introducing steric hindrance near the ester bond. Disulfide linkers are stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing intracellular environment. Peptide linkers can be designed to be substrates for specific lysosomal proteases like cathepsins. A recent study on lamivudine prodrugs demonstrated a hydrolytic release mechanism when covalently attached to poly(ε-caprolactone). nih.gov

Linker Length: The length of the linker can impact the accessibility of both the galactose moiety to the ASGPR and the cleavable bond to cellular enzymes. acs.org A longer, more flexible linker, such as one based on polyethylene (B3416737) glycol (PEG), can improve solubility and potentially enhance receptor binding by reducing steric hindrance between the bulky drug and the targeting ligand. However, overly long linkers might lead to slower release kinetics.

Table 2: Illustrative Properties of this compound Conjugates with Different Linkers

Linker TypePlasma Half-life (Illustrative)Intracellular Release Rate (Illustrative)
Short EsterShortFast
Hindered EsterModerateModerate
DisulfideLongFast (in cell)
PEG4-EsterModerate-LongSlow-Moderate

Note: This table presents hypothetical data based on established principles of linker chemistry in drug conjugates. Specific experimental values for this compound conjugates are not available in the public domain.

Modulation of Cellular Permeability and Receptor Affinity through Structural Modifications

Modulation of Receptor Affinity: The affinity of galactoconjugates for the ASGPR can be significantly enhanced by multivalency, often referred to as the "cluster effect" or "glycocluster effect". nih.govacs.org Attaching multiple galactose units to a central scaffold can increase the avidity of the conjugate for the multiple carbohydrate-recognition domains of the ASGPR, leading to more efficient binding and uptake. For instance, a tridentate (tri-antennary) galactose conjugate has been shown to have a much higher affinity for the ASGPR than a monodentate one. nih.gov Thus, a lamivudine conjugate featuring a branched linker with multiple galactose moieties would be expected to exhibit superior liver-targeting capabilities.

Future Research Avenues and Conceptual Development

Exploration of Alternative Glycans for Conjugation

While galactose is a logical choice for liver targeting due to its affinity for the asialoglycoprotein receptor (ASGP-R) on hepatocytes, the exploration of other glycans could offer nuanced advantages. mdpi.commdpi.com For instance, mannose-containing glycoconjugates have been shown to target macrophages, which could be beneficial in creating therapies for viral reservoirs. nih.govchitkara.edu.in Research into a variety of carbohydrate structures could lead to conjugates with tailored specificities for different cell types or disease states. chitkara.edu.in The development of multivalent glycoconjugates, presenting a combination of different sugars, might also enhance binding affinity and specificity. rsc.org

Furthermore, the method of glycan conjugation itself is an area for advancement. Chemoenzymatic methods, utilizing enzymes like sialyltransferases and galactosyltransferases, offer precise, site-specific attachment of glycans to molecules, which can be crucial for maintaining the biological activity of both the drug and the targeting moiety. biorxiv.orgresearchgate.net

Integration into Advanced Drug Delivery Systems (e.g., Nanocarriers, Polymeric Conjugates)

To further enhance the delivery and efficacy of lamivudine-glycoconjugates, their integration into advanced drug delivery systems is a significant area of future research.

Nanocarriers: Encapsulating lamivudine-galactose (B1150103) within nanocarriers such as liposomes, polymeric nanoparticles, and dendrimers offers several advantages. rsc.orgnih.govmdpi.com These systems can protect the conjugate from degradation, control its release profile, and improve its pharmacokinetic properties. mdpi.comaip.org Surface modification of these nanocarriers with galactose or other targeting ligands can further enhance their specificity for target cells. nih.govnih.gov For example, studies have explored mannose-modified poly(propyleneimine) dendrimers for targeted delivery of lamivudine (B182088). nih.gov Similarly, chitosan (B1678972) nanoparticles, modified with polyethylene (B3416737) glycol (PEG), have been investigated as a delivery system for lamivudine, demonstrating good encapsulation efficiency and controlled release. aip.orgresearchgate.net

Polymeric Conjugates: Covalently linking lamivudine to polymers to form polymeric-drug conjugates is another promising strategy. reading.ac.uk This approach can improve the drug's solubility, prolong its circulation time, and facilitate targeted delivery. reading.ac.uknih.gov For example, lamivudine has been conjugated to chitosan grafted with lactobionic acid (which contains a galactose moiety) to enhance hepatic targeting. reading.ac.uk Other polymers like poly-ε-caprolactone have also been conjugated with lamivudine to create microparticles for potential macrophage-targeted delivery. researchgate.netmdpi.com

Rational Design for Enhanced Biorecognition and Targeted Delivery

Researchers are investigating the design of positional isomers of galactose conjugates to determine the optimal attachment point for enhanced cellular uptake and cytotoxicity in hepatocellular carcinoma cells. researchgate.net The goal is to create conjugates that not only bind effectively to the target receptor but are also efficiently internalized by the cell. chitkara.edu.in

Development of Novel Analytical Tools for Glycoconjugate Characterization

The complexity and heterogeneity of glycoconjugates present analytical challenges. creative-proteomics.com Therefore, the development of advanced analytical techniques is essential for the comprehensive characterization of this compound and other similar molecules.

High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the structure, purity, and glycosylation profile of these conjugates. mdpi.comacs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are being used for the detailed, site-specific characterization of glycoconjugates. nih.gov The development of new and improved analytical workflows will be critical for quality control and for understanding the structure-activity relationships of these complex molecules. creative-proteomics.comwyatt.com

Application of In Silico Methods in Conjugate Design and Mechanism Prediction

Computational, or in silico, methods are becoming increasingly valuable in the design and development of new drugs and drug delivery systems. frontiersin.orgnih.gov These approaches can be applied to lamivudine-glycoconjugates to predict their properties and guide their design.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with its target receptor, providing insights into the binding affinity and specificity. nih.govacs.orgnih.gov These simulations can help in the rational design of conjugates with improved biorecognition. acs.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of different conjugate designs, reducing the need for extensive experimental screening. frontiersin.orgresearchgate.net In silico methods can also be used to predict the pharmacokinetic and toxicological properties of these conjugates, aiding in the selection of the most promising candidates for further development. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.